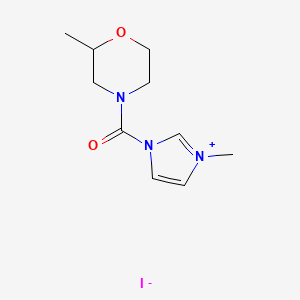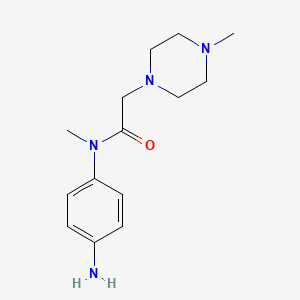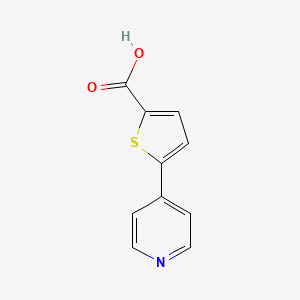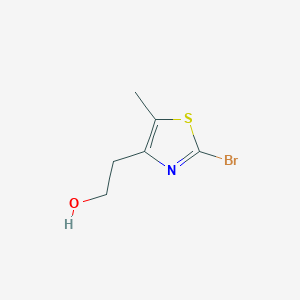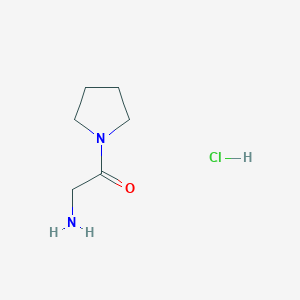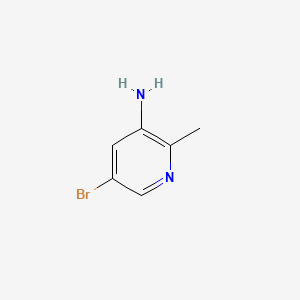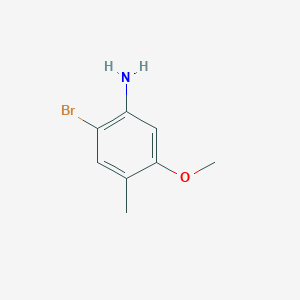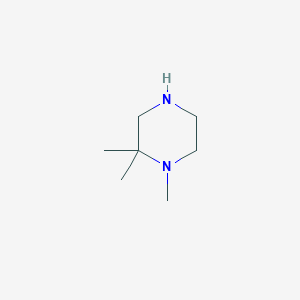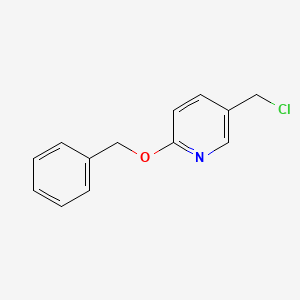
2-(Benzyloxy)-5-(chloromethyl)pyridine
Descripción general
Descripción
2-(Benzyloxy)-5-(chloromethyl)pyridine is an organic compound that belongs to the pyridine class. It has a CAS Number of 202595-67-3 and a molecular weight of 233.7 . The IUPAC name for this compound is 2-(benzyloxy)-5-(chloromethyl)pyridine .
Molecular Structure Analysis
The InChI code for 2-(Benzyloxy)-5-(chloromethyl)pyridine is 1S/C13H12ClNO/c14-8-12-6-7-13 (15-9-12)16-10-11-4-2-1-3-5-11/h1-7,9H,8,10H2 .Chemical Reactions Analysis
2-Chloromethylpyridine, a similar compound, is known to be an alkylating agent and a precursor to pyridine-containing ligands .It has a molecular weight of 233.7 and a storage temperature of 4°C .
Aplicaciones Científicas De Investigación
Synthesis of Pyridine Derivatives
Scientific Field
Summary of Application
Pyridine derivatives, such as 2-(chloromethyl)imidazo[1,2-a]pyridine, are used in the synthesis of various organic compounds . These compounds are often used in early discovery research as part of a collection of rare and unique chemicals .
Methods of Application
The specific methods of application can vary depending on the desired end product. However, the synthesis of these compounds typically involves complex organic reactions, including chlorination and oxidation .
Results or Outcomes
The synthesis of these compounds can lead to a variety of outcomes, depending on the specific reactions used. For example, chlorination of lutidine to 2,6-bis(chloromethyl)pyridine, or its catalytic oxidation to 2,6-pyridinedicarboxaldehyde, respectively, followed by hydrolysis or by hydrogenation to the end product, were investigated as possible routes for the title process .
Chemosensing Applications
Scientific Field
Summary of Application
Pyridine derivatives have potential in analytical chemistry as chemosensors . Chemosensors are chemical sensors that respond to a specific analyte to produce a detectable signal .
Methods of Application
The specific methods of application can vary depending on the type of chemosensor being developed. However, the process typically involves the synthesis of the pyridine derivative, followed by testing its response to various analytes .
Results or Outcomes
The outcomes of this application can vary depending on the specific chemosensor being developed. However, the goal is typically to develop a chemosensor that can accurately and reliably detect a specific analyte .
Synthesis of Polysubstituted Pyridines
Summary of Application
The synthesis of heterocyclic compounds containing a bioactive core including the pyridine molecular framework with diverse pharmaceutical and biological activities is noteworthy . Recently chemists have created novel active pharmacophores via multicomponent reactions (MCRs) in the presence of nanocatalysts .
Methods of Application
The application of various types of nanoparticles as catalysts has been studied in the formation of polyfunctionalized pyridines via multicomponent reactions .
Results or Outcomes
The synthesis of these compounds can lead to a variety of outcomes, depending on the specific reactions used .
Medicinal Applications
Scientific Field
Summary of Application
Pyridine derivatives possess different biological activities such as antifungal, antibacterial, antioxidant, antiglycation, analgesic, antiparkinsonian, anticonvulsant, anti-inflammatory, ulcerogenic, antiviral, and anticancer activity .
Methods of Application
The specific methods of application can vary depending on the type of biological activity being targeted. However, the process typically involves the synthesis of the pyridine derivative, followed by testing its biological activity .
Results or Outcomes
The outcomes of this application can vary depending on the specific biological activity being targeted. However, the goal is typically to develop a compound that can effectively target a specific biological activity .
Safety And Hazards
The safety data sheet for a similar compound, Benzyl chloride, indicates that it is a combustible liquid, harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, toxic if inhaled, may cause respiratory irritation, may cause genetic defects, may cause cancer, and may cause damage to organs through prolonged or repeated exposure if swallowed . It is also toxic to aquatic life .
Propiedades
IUPAC Name |
5-(chloromethyl)-2-phenylmethoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO/c14-8-12-6-7-13(15-9-12)16-10-11-4-2-1-3-5-11/h1-7,9H,8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGDILQQBHGZXEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC=C(C=C2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60621452 | |
| Record name | 2-(Benzyloxy)-5-(chloromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60621452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzyloxy)-5-(chloromethyl)pyridine | |
CAS RN |
202595-67-3 | |
| Record name | 2-(Benzyloxy)-5-(chloromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60621452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


